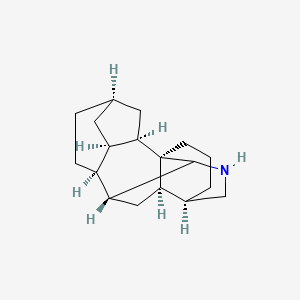

Aconitane

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H27N |

|---|---|

Molekulargewicht |

257.4 g/mol |

IUPAC-Name |

(1R,2R,3R,5R,8S,9R,13R,17R)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane |

InChI |

InChI=1S/C18H27N/c1-2-11-9-19-17-14-8-15(11)18(17,5-1)16-7-10-3-4-12(14)13(16)6-10/h10-17,19H,1-9H2/t10-,11+,12+,13-,14-,15-,16-,17?,18+/m1/s1 |

InChI-Schlüssel |

YGJXLMNSTLJAMX-GCUFGPJWSA-N |

SMILES |

C1CC2CNC3C4CC2C3(C1)C5CC6CCC4C5C6 |

Isomerische SMILES |

C1C[C@H]2CNC3[C@@H]4C[C@H]2[C@@]3(C1)[C@@H]5C[C@@H]6CC[C@H]4[C@H]5C6 |

Kanonische SMILES |

C1CC2CNC3C4CC2C3(C1)C5CC6CCC4C5C6 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Labyrinthine Challenge: A Technical Guide to the Total Synthesis of Aconitane Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The Aconitane alkaloids, a class of structurally complex diterpenoid natural products, have captivated and challenged synthetic chemists for decades. Their intricate, highly caged architectures, coupled with their potent biological activities, make them compelling targets for total synthesis. This guide provides an in-depth technical overview of the key strategies and methodologies employed in the construction of the this compound core, with a focus on recent landmark syntheses.

Core Synthetic Strategies: Navigating the Molecular Maze

The daunting complexity of the this compound skeleton, characterized by a hexacyclic framework often adorned with a dense array of stereocenters and oxygenation, necessitates highly sophisticated and innovative synthetic approaches. Modern strategies have largely converged on a few key concepts:

-

Convergent Fragment Coupling: This approach involves the independent synthesis of complex molecular fragments that are later united to form the core structure. This strategy allows for greater flexibility and efficiency, as challenges in one synthetic route do not necessarily impede progress on another.

-

Biomimetic Approaches: Inspired by the proposed biosynthetic pathways of these alkaloids, these strategies often employ key transformations such as cationic cyclizations and rearrangements to construct the intricate ring systems from simpler precursors.

-

Network Analysis-Guided Synthesis: This computational approach analyzes the bond network of the target molecule to identify strategic disconnections and key intermediates, providing a logical roadmap for the synthetic endeavor.

Key chemical transformations that are frequently employed in these strategies include:

-

Diels-Alder Cycloadditions: A powerful tool for the rapid construction of six-membered rings with excellent stereocontrol.

-

Mannich-Type Cyclizations: Essential for the formation of nitrogen-containing rings.

-

Radical Cyclizations: Effective for the formation of challenging carbon-carbon bonds within the caged structure.

-

Semipinacol and Related Rearrangements: Crucial for orchestrating significant skeletal reorganizations to access the complex this compound core.

Featured Total Syntheses: Conquering the this compound Core

This guide highlights three recent landmark total syntheses that exemplify the state-of-the-art in this compound alkaloid synthesis.

The Convergent Synthesis of (±)-Neofinaconitine by the Gin Group

The late David Gin's group, with work completed by his colleagues, reported the first total synthesis of the C18-norditerpenoid alkaloid neofinaconitine.[1][2] Their strategy is a testament to the power of a convergent approach, featuring two key Diels-Alder reactions to assemble a complex intermediate, which then undergoes a cascade of cyclizations to furnish the hexacyclic core.

Synthetic Workflow for the Gin Synthesis of Neofinaconitine

Caption: Convergent synthesis of neofinaconitine.

Quantitative Data for the Gin Synthesis of (±)-Neofinaconitine

| Step | Reaction | Yield (%) | Diastereoselectivity |

| 1 | Diels-Alder Cycloaddition 1 | 69 | N/A |

| 2 | Diels-Alder Cycloaddition 2 | 71 | >20:1 |

| 3 | Mannich-type Cyclization | 71 | N/A |

| 4 | Radical Cyclization | 86 | N/A |

| ... | ... | ... | ... |

| Overall (from commercially available materials) | ~30 steps | ~0.1% |

Note: This table presents selected key steps and their reported yields. For a comprehensive step-by-step yield analysis, please refer to the supporting information of the primary literature.

Network Analysis-Guided Synthesis of (–)-Weisaconitine D by the Sarpong Group

Richmond Sarpong and his team utilized a network-analysis-guided approach to devise a unified strategy for the synthesis of several this compound alkaloids, culminating in the total synthesis of (–)-weisaconitine D.[3][4] This strategy hinges on the construction of a versatile tetracyclic intermediate that can be elaborated to various members of the this compound family.

Synthetic Workflow for the Sarpong Synthesis of (–)-Weisaconitine D

References

- 1. Total Synthesis, Relay Synthesis, and Structural Confirmation of the C18-Norditerpenoid Alkaloid Neofinaconitine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis, relay synthesis, and structural confirmation of the C18-norditerpenoid alkaloid neofinaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Network Analysis Guided Synthesis of Weisaconitine D and Liljestrandinine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Network-analysis-guided synthesis of weisaconitine D and liljestrandinine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Aconitane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitane alkaloids, a complex class of C18-, C19-, and C20-diterpenoid alkaloids primarily isolated from plants of the Aconitum and Delphinium genera, have long been recognized for their potent physiological effects.[1] Historically associated with toxicity, recent advancements in medicinal chemistry and pharmacology have unveiled a promising therapeutic potential for novel semi-synthetic and synthetic this compound derivatives. These compounds exhibit a wide spectrum of biological activities, including potent analgesic, anti-inflammatory, cardiotonic, and antitumor effects.[2] This technical guide provides an in-depth overview of the biological activities of these novel compounds, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Analgesic Activity

Novel this compound derivatives have shown significant promise as potent analgesics, often with reduced toxicity compared to their parent compounds.[3] The primary mechanism of their analgesic action is attributed to their interaction with voltage-gated sodium channels, which play a crucial role in pain signal transmission.[4]

Quantitative Analgesic Activity Data

The analgesic efficacy of various novel this compound compounds has been quantified using preclinical models. The following table summarizes key data from these studies.

| Compound/Derivative | Animal Model | Assay | Dose/Concentration | Efficacy (ED50/IC50) | Toxicity (LD50) | Reference |

| 8-O-deacetyl-8-O-ethylcrassicauline A | Mouse | Acetic Acid-Induced Writhing | 0.0972 mg/kg (s.c.) | ED50 = 0.0972 mg/kg | Not Reported | [3][5] |

| 8-O-ethylyunaconitine | Mouse | Acetic Acid-Induced Writhing | 0.0591 mg/kg (s.c.) | ED50 = 0.0591 mg/kg | Not Reported | [3][5] |

| Lappaconitine | Mouse | Acetic Acid-Induced Writhing | 3.50 mg/kg (s.c.) | ED50 = 3.50 mg/kg | Not Reported | [3] |

| Crassicauline A | Mouse | Acetic Acid-Induced Writhing | 0.0480 mg/kg (s.c.) | ED50 = 0.0480 mg/kg | Not Reported | [3] |

| Bulleyaconitine A (BLA) Derivative 2w | Mouse | Hot Plate Test | 10 mg/kg | 182.35% increase in pain threshold | Not Reported | [6] |

| BLA Derivative 2d | Mouse | Hot Plate Test | 10 mg/kg | >100% increase in pain threshold | Not Reported | [6] |

| BLA Derivative 2j | Mouse | Hot Plate Test | 10 mg/kg | >100% increase in pain threshold | Not Reported | [6] |

| BLA Derivative 2k | Mouse | Hot Plate Test | 10 mg/kg | >100% increase in pain threshold | Not Reported | [6] |

| BLA Derivative 2m | Mouse | Hot Plate Test | 10 mg/kg | >100% increase in pain threshold | [6] | |

| BLA Derivative 2t | Mouse | Hot Plate Test | 10 mg/kg | >100% increase in pain threshold | Not Reported | [6] |

Experimental Protocols for Analgesic Assays

The hot plate test is a widely used method to assess the central analgesic activity of compounds.[7]

-

Apparatus: A commercially available hot plate apparatus with a controlled temperature surface and a transparent observation cylinder to confine the animal.[8]

-

Procedure:

-

The hot plate surface is maintained at a constant temperature, typically between 52-55°C.[8][9]

-

Animals (typically mice) are placed individually on the hot plate, and a timer is started simultaneously.[8]

-

The latency to the first sign of a nocifensive response, such as paw licking, paw flicking, or jumping, is recorded.[7][8]

-

A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.[9]

-

The test compound or vehicle is administered at a predetermined time before placing the animal on the hot plate.

-

The increase in latency time compared to the control group indicates analgesic activity.

-

This test is a chemical-induced pain model used to evaluate peripheral analgesic activity.[10]

-

Procedure:

-

Mice are administered the test compound or vehicle, typically via subcutaneous or oral route.[10]

-

After a specific absorption period (e.g., 20-30 minutes), a solution of acetic acid (e.g., 0.6-1% v/v) is injected intraperitoneally.[10][11]

-

Immediately after the acetic acid injection, the animals are placed in an observation chamber.[10]

-

The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, usually 10-20 minutes.[10][11]

-

A reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.

-

Anti-inflammatory Activity

Several novel this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as NF-κB.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of these compounds have been evaluated in various in vitro and in vivo models.

| Compound/Derivative | Cell Line/Animal Model | Assay | Concentration | Efficacy (IC50/% Inhibition) | Reference |

| Lappaconitine Derivative A4 | RAW264.7 macrophages | Nitric Oxide (NO) Production | 12.91 µmol/L | IC50 = 12.91 µmol/L | Not Reported |

| Various Lappaconitine Derivatives | RAW264.7 macrophages | Nitric Oxide (NO) Production | 30 µmol/L | Exhibited excellent inhibitory ability | Not Reported |

Experimental Protocol for In Vitro Anti-inflammatory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12]

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.[12]

-

The cells are then pre-treated with various concentrations of the test compound for 1 hour.[12]

-

Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[12]

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.[12]

-

The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound compounds are often mediated through the modulation of critical signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[13] this compound derivatives can inhibit the activation of this pathway, leading to a downstream reduction in the expression of pro-inflammatory genes.

Caption: this compound compounds can inhibit the NF-κB signaling pathway.

Antitumor Activity

Emerging research indicates that novel this compound derivatives possess significant antitumor properties, inducing apoptosis and inhibiting proliferation in various cancer cell lines.

Quantitative Antitumor Activity Data

The cytotoxic effects of these compounds against cancer cells are summarized below.

| Compound/Derivative | Cancer Cell Line | Assay | Concentration | Efficacy (IC50) | Reference |

| Aconitine | Rat Myocardial Cells (H9c2) | MTT Assay | 24 hours | IC50 = 6.9 x 10⁻⁸ M | [14] |

| Hypaconitine | Rat Myocardial Cells (H9c2) | MTT Assay | 24 hours | IC50 = 11.8 x 10⁻⁸ M | [14] |

| Mesaconitine | Rat Myocardial Cells (H9c2) | MTT Assay | 24 hours | IC50 = 9.2 x 10⁻⁸ M | [14] |

| Aconitum heterophyllum extract | MCF-7 (Human Breast Cancer) | MTT Assay | Not Specified | IC50 = 41.71 µg/ml | [15] |

Experimental Protocol for Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]

-

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to attach and grow for 24 hours.[17]

-

The cells are then treated with various concentrations of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours).[17]

-

After the treatment period, the medium is removed, and a solution of MTT is added to each well.[18]

-

The plate is incubated for a few hours to allow for the formation of formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[18]

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Signaling Pathways in Cancer

The antitumor effects of this compound compounds are often associated with the modulation of signaling pathways that control cell survival and proliferation.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key regulator of cell proliferation, differentiation, and survival.[19] Dysregulation of this pathway is a hallmark of many cancers. This compound compounds can interfere with this pathway to induce apoptosis in cancer cells.

Caption: this compound compounds may exert antitumor effects by modulating the MAPK/ERK pathway.

Cardiotonic and Cardiotoxic Effects

This compound alkaloids exhibit a dual effect on the cardiovascular system. While some derivatives show potential as cardiotonic agents, the parent compounds are known for their cardiotoxicity, primarily through their action on cardiac sodium channels, which can lead to arrhythmias.[20][21]

Mechanism of Action on Cardiac Ion Channels

Aconitine and related compounds bind to site 2 of the voltage-gated sodium channels in cardiomyocytes.[6] This binding leads to a persistent activation of the channels, causing an influx of sodium ions and a delay in repolarization. This disruption of normal ion homeostasis can lead to delayed afterdepolarizations and triggered arrhythmias.[22]

Caption: Mechanism of Aconitine-induced cardiotoxicity via voltage-gated sodium channels.

Structure-Activity Relationships (SAR)

The biological activity of this compound alkaloids is highly dependent on their chemical structure. Modifications at specific positions on the this compound skeleton can significantly alter their potency and toxicity.

-

Analgesic Activity: For C19-diterpenoid alkaloids, a tertiary amine in ring A, an acetoxyl or ethoxyl group at C-8, and an aromatic ester at C-14 are important for analgesic activity.[3][5] Saturation of ring D also appears to be a key feature for this activity.[3][5]

-

Toxicity: The toxicity of this compound alkaloids is often associated with the diester groups at C-8 and C-14. Hydrolysis of these ester groups generally leads to a significant reduction in toxicity.

Conclusion

Novel this compound compounds represent a promising and versatile class of molecules with significant therapeutic potential across multiple domains, including pain management, inflammation, and oncology. The continued exploration of their structure-activity relationships and the precise elucidation of their molecular mechanisms of action are critical for the development of safer and more effective drug candidates. This technical guide provides a comprehensive foundation for researchers and drug development professionals to advance the study of these complex and potent natural product derivatives. Further investigation into their pharmacokinetic and pharmacodynamic profiles will be essential for their successful translation into clinical applications.

References

- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 3. Structure-analgesic activity relationship studies on the C(18)- and C(19)-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. ahajournals.org [ahajournals.org]

- 7. Hot plate test - Wikipedia [en.wikipedia.org]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. rjptsimlab.com [rjptsimlab.com]

- 11. saspublishers.com [saspublishers.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity of Aconitum alkaloid and its interaction with calf thymus DNA by multi-spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 20. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]

- 22. Arrhythmogenesis Toxicity of Aconitine Is Related to Intracellular Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]

Aconitane Derivatives: A Technical Guide to Their Natural Sources, Chemistry, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitane derivatives, a class of structurally complex diterpenoid alkaloids, are predominantly found in plants of the Aconitum (monkshood) and Delphinium (larkspur) genera belonging to the Ranunculaceae family.[1][2][3][4] These compounds have garnered significant attention from the scientific community due to their potent and diverse biological activities, ranging from high toxicity to promising therapeutic effects, including analgesic, anti-inflammatory, and antiarrhythmic properties.[5][6][7] This technical guide provides an in-depth overview of this compound derivatives, focusing on their natural sources, quantitative distribution, experimental protocols for their isolation and characterization, and the signaling pathways through which they exert their biological effects.

Classification and Natural Sources of this compound Derivatives

This compound alkaloids are categorized based on the carbon skeleton of their diterpenoid core into three main types: C20, C19, and C18-diterpenoid alkaloids.[6]

-

C20-Diterpenoid Alkaloids: These possess a full 20-carbon skeleton and are considered the biosynthetic precursors to the other types.

-

C19-Diterpenoid Alkaloids (Norditerpenoid Alkaloids): This is the most abundant and extensively studied group, characterized by the loss of one carbon atom. They are further subdivided into types such as the highly toxic aconitine-type and the less toxic lycoctonine-type.

-

C18-Diterpenoid Alkaloids: This smaller group is formed by the loss of two carbon atoms.

The primary natural sources of these alkaloids are various species of Aconitum and Delphinium. The concentration and specific types of alkaloids can vary significantly depending on the plant species, geographical location, and even the part of the plant.[7][8]

Quantitative Data on this compound Derivatives in Natural Sources

The following tables summarize the quantitative data of major this compound derivatives found in various Aconitum and Delphinium species, as determined by High-Performance Liquid Chromatography (HPLC) and other analytical techniques.

Table 1: Quantitative Analysis of Major Alkaloids in Four Aconitum Species [8]

| Alkaloid | A. carmichaelii (mg/g) | A. kusnezoffii (mg/g) | A. brachypodum (mg/g) | A. sungpanense (mg/g) |

| Benzoylmesaconine | 0.45 | 0.21 | 0.12 | 0.33 |

| Mesaconitine | 0.98 | 1.52 | 0.85 | 1.12 |

| Aconitine | 1.25 | 0.88 | 0.65 | 0.95 |

| Hypaconitine | 0.76 | 1.15 | 0.54 | 0.81 |

| Deoxyaconitine | 0.11 | 0.09 | 0.05 | 0.07 |

Table 2: Alkaloid Content in Processed Aconitum carmichaelii (Fu-Zi) [7]

| Alkaloid Type | Sample | Mesaconitine (mg/g) | Hypaconitine (mg/g) | Aconitine (mg/g) | Total DDAs (mg/g) |

| Diester Diterpenoid Alkaloids (DDAs) | Raw Fu-Zi (SFP-1) | 1.32 | 0.18 | 0.31 | 1.81 |

| Boiled Fu-Zi (0.5 h) | Significantly Decreased | Significantly Decreased | Significantly Decreased | - | |

| Commercial Processed Fu-Zi (BFP) | 0.04 - 0.58 | - | - | - | |

| Commercial Processed Fu-Zi (PFP) | 0.09 - 0.15 | - | - | - |

Table 3: Quantitative Analysis of Alkaloids in Delphinium Species [9]

| Alkaloid | Plant Species | Concentration (mg/g) | Analytical Method |

| Total Alkaloids | Delphinium spp. (CNT 89-3) | 30 | FI-ESI-MS |

| MSAL-type Alkaloids | Delphinium spp. (CNT 89-3) | 10 | FI-ESI-MS |

| Methyllycaconitine | Delphinium elatum (seeds) | Not specified | Isolation |

| Deltaline | Delphinium barbeyi | Major non-MSAL alkaloid | ESI-MS |

Experimental Protocols

Extraction of this compound Alkaloids

3.1.1. Ultrasonic-Assisted Extraction (UAE) of Alkaloids from Aconitum kusnezoffii [10]

This protocol describes a general procedure for the ultrasonic-assisted extraction of alkaloids.

-

Sample Preparation: Air-dry, grind, and sieve (60 mesh) the plant material (Aconitum kusnezoffii roots) to obtain a homogeneous powder.

-

Extraction:

-

To 10 g of the powdered sample, add 50 mL of 70% methanol.

-

Soak the mixture for 1 hour.

-

Perform ultrasonic extraction for 30 minutes using an ultrasonicator operating at a power of 250 W and a frequency of 40 kHz.

-

Filter the extract.

-

-

Further Processing: The obtained crude extract can be further purified using techniques like solid-phase extraction or column chromatography.

3.1.2. Extraction of Aconitine from Aconitum Roots for Purification [11]

-

Initial Extraction: Extract the powdered aconite roots first with ammoniacal ether.

-

Secondary Extraction: Subsequently, extract the plant material with methanol three times.

-

Concentration: Combine the extracts and concentrate to obtain a crude extract.

Purification of this compound Alkaloids

3.2.1. Solid-Phase Extraction (SPE) for Cleanup of Aconitine in Biological Samples [12]

This protocol is for the purification of aconitine from a plasma matrix.

-

Sample Preparation: Combine 100 μL of rat plasma with 350 μL of a 50% acetonitrile-water solution and 50 μL of an internal standard.

-

Adsorbent Addition: Add 15 mg of activated ZIF-8 (Zeolitic Imidazolate Framework-8) adsorbent to the mixture.

-

Extraction: Shake the mixture for 18 minutes.

-

Separation: Centrifuge the mixture and discard the supernatant.

-

Elution: Add 1000 μL of methanol to the adsorbent and perform ultrasonic elution for 5 minutes.

-

Final Preparation: Centrifuge to collect the eluent, evaporate to dryness under a nitrogen stream at 40°C, and reconstitute the residue in 50 μL of methanol for analysis.

3.2.2. Preparative High-Performance Liquid Chromatography (HPLC) for Aconitine Purification [13]

This protocol describes the large-scale purification of aconitine from a crude extract.

-

Chromatographic System: Utilize a preparative HPLC system.

-

Column: Employ a suitable reverse-phase column (e.g., C18).

-

Mobile Phase: Use a gradient of a two-phase solvent system. A reported example for counter-current chromatography which can be adapted for preparative HPLC is n-hexane/ethyl acetate/methanol/water/NH3·H2O (1:1:1:1:0.1, v/v).

-

Detection: Monitor the elution profile using a UV detector.

-

Fraction Collection: Collect the fractions corresponding to the aconitine peak.

-

Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.

Characterization of this compound Alkaloids

3.3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) [14][15]

-

Chromatographic System: Agilent/HP 1090 series HPLC system or equivalent.

-

Column: Microsorb C18 column (25 cm × 4.6 mm i.d., 5 μm).

-

Mobile Phase: A gradient of acetonitrile, triethylamine (TEA) buffer (pH 3.0; 25 mM), and tetrahydrofuran (THF). A typical gradient could be from 0:90:10 to 6:84:10 to 26:64:10 (ACN:TEA buffer:THF) over 40 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detector set at 238 nm.

-

Column Temperature: 45°C.

3.3.2. Mass Spectrometry (MS) [16][17][18]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions for structural elucidation.

-

Characteristic Fragmentations: Aconitine-type alkaloids typically show successive losses of CH3COOH (acetic acid), CH3OH (methanol), H2O (water), and CO (carbon monoxide). The elimination of a C8-substituent (e.g., acetic acid) is a dominant fragmentation in MS2 spectra of diester-diterpenoid alkaloids.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy [19][20]

-

1H NMR and 13C NMR: These techniques are essential for the complete structural elucidation of this compound derivatives.

-

Solvents: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) are commonly used.

-

Data Interpretation: The chemical shifts and coupling constants provide detailed information about the proton and carbon environments within the complex polycyclic structure. 2D NMR techniques (COSY, HSQC, HMBC) are crucial for assigning all signals and determining the connectivity of the molecule.

Signaling Pathways of this compound Derivatives

Aconitine-Induced Apoptosis

Aconitine has been shown to induce apoptosis in various cell types, including cancer cells and cardiomyocytes, through multiple signaling pathways.

Methyllycaconitine (MLA) as a Nicotinic Acetylcholine Receptor (nAChR) Antagonist

Methyllycaconitine is a potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).

Experimental Workflow for this compound Alkaloid Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound alkaloids from plant material.

Conclusion

This compound derivatives represent a vast and structurally diverse group of natural products with significant biological activities. Their presence in Aconitum and Delphinium species makes these plants both a source of potential therapeutic agents and a toxicological concern. This guide has provided a comprehensive overview of the current knowledge on these compounds, including their natural distribution, methods for their isolation and characterization, and their interactions with key biological pathways. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these fascinating molecules. Continued research is essential to fully elucidate the structure-activity relationships of the vast number of known this compound derivatives and to explore their potential for the development of new drugs.

References

- 1. daneshyari.com [daneshyari.com]

- 2. scitechnol.com [scitechnol.com]

- 3. meddiscoveries.org [meddiscoveries.org]

- 4. sid.ir [sid.ir]

- 5. Diterpenoid alkaloids from the whole herb of Delphinium grandiflorum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 10. scielo.br [scielo.br]

- 11. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 17. Characterization of aconitine-type alkaloids in the flowers of Aconitum kusnezoffii by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Biosynthesis of Aconitane-Type Diterpenoid Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitane-type diterpenoid alkaloids, a class of structurally complex and biologically active natural products, are predominantly found in plants of the Aconitum and Delphinium genera.[1][2] These compounds have a long history in traditional medicine, but their inherent toxicity necessitates a thorough understanding of their biosynthesis for safe and effective therapeutic application.[3] This technical guide provides an in-depth exploration of the biosynthetic pathways leading to these intricate molecules, focusing on the core enzymatic steps, key intermediates, and regulatory aspects. The information is presented to aid researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

The biosynthesis of this compound-type diterpenoid alkaloids is a multi-step process that begins with the universal precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP).[4] The pathway can be broadly divided into three key stages: the formation of the diterpene skeleton, the incorporation of a nitrogen atom, and the subsequent structural modifications that lead to the vast diversity of these alkaloids.[5][6]

Core Biosynthetic Pathway

The biosynthesis commences in the plastids with the methylerythritol phosphate (MEP) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form the 20-carbon molecule, GGPP.[4]

Formation of the Diterpene Skeleton

The initial cyclization of the linear GGPP molecule into the characteristic polycyclic diterpene core is a critical step catalyzed by two classes of terpene synthases:

-

Class II Diterpene Synthases (diTPSs): An ent-copalyl diphosphate synthase (CPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[5]

-

Class I Diterpene Synthases (diTPSs): Subsequently, a kaurene synthase-like (KSL) enzyme facilitates the further cyclization of ent-CPP into tetracyclic diterpene skeletons such as ent-kaurene and ent-atiserene.[5] These molecules serve as the foundational scaffolds for the majority of this compound-type alkaloids.

Nitrogen Incorporation

A defining feature of these alkaloids is the incorporation of a nitrogen atom, which is believed to be derived from ethanolamine.[1] This step is catalyzed by a series of enzymes, including aminotransferases and reductases, that act on the diterpene skeleton.[1][7] This incorporation leads to the formation of the initial C20-diterpenoid alkaloid skeletons like atisine and napelline.[7]

Structural Diversification

Following the incorporation of nitrogen, the nascent alkaloid skeleton undergoes a series of extensive modifications, which are responsible for the vast structural diversity observed in this class of compounds. These modifications are primarily catalyzed by:

-

Cytochrome P450 Monooxygenases (CYP450s): This large family of enzymes is responsible for a wide range of oxidative reactions, including hydroxylations, epoxidations, and rearrangements of the diterpene core.[3][7] The specific CYP450s involved and the sequence of their reactions are key determinants of the final alkaloid structure.

-

Acyltransferases: These enzymes catalyze the addition of acyl groups, such as acetyl and benzoyl groups, to the alkaloid scaffold.[3] The acylation pattern significantly influences the toxicity and pharmacological activity of the final compound.

-

Methyltransferases: The addition of methyl groups to hydroxyl and amine functionalities is another common modification that contributes to the structural diversity and bioactivity of this compound alkaloids.[3]

Quantitative Data on this compound Alkaloid Biosynthesis

The following tables summarize quantitative data related to the accumulation of major this compound alkaloids in different Aconitum species and the expression levels of key biosynthetic genes.

Table 1: Concentration of Major Diterpenoid Alkaloids in Different Aconitum Species and Tissues.

| Alkaloid | Species | Tissue | Concentration (mg/g) | Reference |

| Aconitine | Aconitum carmichaelii | Raw Lateral Root | 0.31 | [7] |

| Mesaconitine | Aconitum carmichaelii | Raw Lateral Root | 1.32 | [7] |

| Hypaconitine | Aconitum carmichaelii | Raw Lateral Root | 0.18 | [7] |

| Benzoylaconine | Aconitum carmichaelii | Processed Lateral Root | 0.12 - 0.84 | [7] |

| Benzoylmesaconine | Aconitum carmichaelii | Processed Lateral Root | Varies | [7] |

| Benzoylhypaconine | Aconitum carmichaelii | Processed Lateral Root | Varies | [7] |

| Aconitine | Aconitum kusnezoffii | Raw Root | High | [4] |

| Mesaconitine | Aconitum kusnezoffii | Raw Root | High | [4] |

| Hypaconitine | Aconitum kusnezoffii | Raw Root | High | [4] |

Table 2: Expression Levels (FPKM) of Candidate Genes in the Diterpenoid Alkaloid Biosynthesis Pathway in Different Tissues of Aconitum carmichaelii.

| Gene | Putative Function | Flower | Bud | Leaf | Root | Reference |

| Unigene44898 | ent-copalyl diphosphate synthase | 2.8 | 3.5 | 1.2 | 15.7 | [8] |

| Unigene44899 | ent-kaurene synthase | 1.5 | 2.1 | 0.8 | 10.2 | [8] |

| Unigene22345 | Cytochrome P450 | 0.5 | 0.9 | 0.3 | 25.1 | [8] |

| Unigene33456 | Acyltransferase | 1.1 | 1.8 | 0.6 | 18.9 | [8] |

| Unigene12345 | Methyltransferase | 0.9 | 1.3 | 0.4 | 12.5 | [8] |

(FPKM = Fragments Per Kilobase of transcript per Million mapped reads)

Key Experimental Protocols

The elucidation of the this compound alkaloid biosynthetic pathway has been made possible through a combination of modern molecular and analytical techniques. Below are overviews of key experimental protocols.

Protocol 1: Quantification of this compound Alkaloids by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines the general steps for the quantitative analysis of this compound alkaloids in plant material.

-

Sample Preparation:

-

Dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, often with the addition of a small amount of ammonia to ensure the alkaloids are in their free base form.

-

The extract is then filtered and may be subjected to solid-phase extraction (SPE) for cleanup and enrichment of the alkaloid fraction.

-

-

HPLC Separation:

-

The separation of individual alkaloids is achieved on a C18 reversed-phase column.

-

A gradient elution is typically employed, using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry Detection:

-

The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole or time-of-flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

-

Detection is performed in positive ion mode, and quantification is achieved using multiple reaction monitoring (MRM) for triple quadrupole instruments or by extracting the ion chromatograms of the protonated molecules for TOF instruments.

-

Quantification is based on a calibration curve generated using authentic standards of the target alkaloids.

-

Protocol 2: Identification of Candidate Biosynthetic Genes using RNA Sequencing (RNA-Seq)

This protocol provides a general workflow for identifying genes involved in this compound alkaloid biosynthesis through comparative transcriptomics.

-

RNA Extraction and Library Preparation:

-

Total RNA is extracted from different tissues of the Aconitum plant (e.g., roots, leaves, flowers) that exhibit differential accumulation of the target alkaloids.

-

The quality and quantity of the extracted RNA are assessed.

-

mRNA is then enriched and fragmented, followed by the synthesis of a cDNA library.

-

-

Sequencing:

-

The prepared cDNA libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

-

Bioinformatic Analysis:

-

The raw sequencing reads are quality-controlled and trimmed.

-

The reads are then assembled de novo (if a reference genome is unavailable) or mapped to a reference genome.

-

Gene expression levels are quantified (e.g., as FPKM or TPM).

-

Differential gene expression analysis is performed to identify genes that are significantly upregulated in tissues with high alkaloid accumulation.

-

The differentially expressed genes are then annotated to identify candidate enzymes involved in the biosynthetic pathway (e.g., terpene synthases, CYP450s, acyltransferases).

-

Visualizing the Biosynthetic Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway and a typical experimental workflow for gene discovery.

Conclusion

The biosynthesis of this compound-type diterpenoid alkaloids is a complex and fascinating area of plant secondary metabolism. While significant progress has been made in identifying the key enzymatic players and intermediates, many details of the pathway, particularly the specific sequence of oxidative and other modifications, remain to be fully elucidated. The application of multi-omics approaches, combined with detailed biochemical characterization of the biosynthetic enzymes, will be crucial for a complete understanding of how these potent molecules are assembled in nature. This knowledge will not only advance our fundamental understanding of plant biochemistry but also pave the way for the metabolic engineering of these pathways for the sustainable production of valuable pharmaceuticals.

References

- 1. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim | MDPI [mdpi.com]

- 5. Development of a novel HPLC-MS/MS method for the determination of aconitine and its application to in vitro and rat microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. De novo RNA sequencing and analysis reveal the putative genes involved in diterpenoid biosynthesis in Aconitum vilmorinianum roots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitane alkaloids, a class of potent neurotoxins primarily found in plants of the Aconitum genus (monkshood or wolfsbane), represent a significant area of pharmacological and toxicological research. These compounds, most notably aconitine and its congeners such as mesaconitine, hypaconitine, and lappaconitine, exert their profound physiological effects primarily through the modulation of voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth exploration of the pharmacology of this compound neurotoxins, detailing their mechanism of action, structure-activity relationships, and toxicological profiles. Furthermore, this document outlines key experimental protocols for the investigation of these alkaloids and presents visual representations of the critical signaling pathways involved in their activity. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of neurotoxins and the development of novel therapeutics.

Introduction

The genus Aconitum encompasses a variety of plant species that have been utilized in traditional medicine for centuries, particularly in Asia, for their analgesic and anti-inflammatory properties.[1][2] However, the therapeutic window of this compound alkaloids is exceedingly narrow, and improper use can lead to severe and often fatal poisoning.[3] The primary active constituents are diterpenoid alkaloids, which are responsible for both the therapeutic and toxic effects.[1][4] Understanding the intricate pharmacology of these compounds is crucial for mitigating their toxicity and exploring their potential as pharmacological tools or therapeutic leads.

Mechanism of Action

The principal molecular target of this compound neurotoxins is the voltage-gated sodium channel (VGSC), a key protein responsible for the initiation and propagation of action potentials in excitable cells such as neurons, cardiomyocytes, and skeletal muscle cells.[5][6]

Aconitine and related alkaloids bind with high affinity to neurotoxin binding site 2 on the α-subunit of the VGSC.[7][8] This binding event preferentially occurs when the channel is in its open state.[6][9] The interaction with this site leads to a persistent activation of the sodium channel by inhibiting the transition from the open to the inactivated state.[5][10] This results in a sustained influx of sodium ions, leading to a prolonged depolarization of the cell membrane. Consequently, the membrane becomes refractory to further excitation, ultimately leading to a block of nerve conduction and muscle contraction.[2][6]

The persistent depolarization and sodium influx trigger a cascade of downstream events, including the opening of voltage-gated calcium channels and the reversal of the sodium-calcium exchanger, leading to an increase in intracellular calcium concentration.[11][12] This calcium overload is a critical factor in the cardiotoxicity and neurotoxicity of this compound alkaloids, contributing to arrhythmias, neuronal damage, and apoptosis.[11][13][14][15][16]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for various this compound alkaloids, providing a comparative overview of their potency and toxicity.

Table 1: Binding Affinities and Channel Activation

| Alkaloid | Target | Assay | Parameter | Value | Reference |

| Aconitine | Rat brain VGSCs | Radioligand Binding | Kd | 1.2 µM | [7] |

| Aconitine | Rat synaptosomes | Na+/Ca2+ influx | EC50 | 3 µM | [17][18] |

| High-affinity Aconitum alkaloids | VGSC site 2 | Radioligand Binding | Ki | ~1 µM | [17][18] |

| Low-affinity Aconitum alkaloids | VGSC site 2 | Radioligand Binding | Ki | ~10 µM | [17][18] |

Table 2: Analgesic and Toxicological Data

| Alkaloid | Species | Parameter | Value | Reference |

| Aconitine | Human | Lethal Dose (oral) | ~2 mg | [6][12] |

| Aconitine | Mice | LD50 (oral) | 1 mg/kg | [19] |

| Aconitine | Mice | LD50 (i.v.) | 0.100 mg/kg | [19] |

| Aconitine | Mice | ED50 (analgesia) | 25 µg/kg | [17][18] |

| Hypaconitine | Mice | LD50 (s.c.) | 1.9 mg/kg | [20] |

| Hypaconitine | Mice | ED50 (analgesia) | 0.1 mg/kg | [20] |

| Hypaconitine | Mice | IC50 (neuromuscular block) | 118 nM | [20] |

| High-affinity Aconitum alkaloids | Mice | LD50 | 70 µg/kg | [17][18] |

| Low-affinity Aconitum alkaloids | Mice | LD50 | 30 mg/kg | [17][18] |

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings

This protocol is designed to assess the effect of this compound alkaloids on the function of specific VGSC subtypes, such as NaV1.5, expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing the target NaV subtype.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).

-

This compound alkaloid stock solution (in DMSO).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

-

Culture HEK293 cells expressing the target NaV channel on glass coverslips.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Record baseline sodium currents using a voltage protocol to assess channel activation and inactivation. A typical protocol for activation involves holding the cell at -120 mV and then applying depolarizing steps from -100 mV to +60 mV in 10 mV increments. For steady-state inactivation, a series of prepulses of varying voltages are applied before a test pulse to a depolarizing potential.

-

Perfuse the cell with the external solution containing the desired concentration of the this compound alkaloid.

-

Record sodium currents again using the same voltage protocols to determine the effect of the compound on channel gating.

-

Analyze the data to determine changes in peak current amplitude, voltage-dependence of activation and inactivation, and current kinetics.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound alkaloids to neurotoxin binding site 2 of the VGSC.

Materials:

-

Rat brain synaptosomes or membranes prepared from cells expressing the target VGSC.

-

[3H]Batrachotoxinin A 20-α-benzoate ([3H]BTX-B) as the radioligand.

-

Binding buffer: 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, pH 7.4.

-

Increasing concentrations of the unlabeled this compound alkaloid for competition binding.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare membrane fractions from rat brain or transfected cells.

-

In a microcentrifuge tube, add the membrane preparation, a fixed concentration of [3H]BTX-B (typically below its Kd), and varying concentrations of the unlabeled this compound alkaloid.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 of the this compound alkaloid, from which the Ki can be calculated.

In Vivo Analgesia Assessment: Hot Plate Test

This is a common method to evaluate the analgesic effects of compounds in rodents.

Materials:

-

Mice or rats.

-

Hot plate apparatus with adjustable temperature.

-

This compound alkaloid solution for injection (e.g., subcutaneous or intraperitoneal).

Procedure:

-

Acclimatize the animals to the testing room for at least 30 minutes.

-

Set the hot plate temperature to a noxious level (e.g., 55 ± 0.5°C).[5][9][11][17]

-

Gently place the animal on the hot plate and start a timer.[5][9]

-

Observe the animal for signs of pain, such as licking a paw or jumping.[5][9][17]

-

Record the latency (time) to the first pain response.[5] A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.[11][17]

-

Administer the this compound alkaloid or vehicle control to the animals.

-

At predetermined time points after administration, repeat the hot plate test to assess the analgesic effect of the compound.

-

An increase in the latency to respond compared to the vehicle control indicates an analgesic effect.

In Vitro Cardiotoxicity Assessment: LDH Release Assay

This assay measures the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, from cardiomyocytes.

Materials:

-

H9c2 rat cardiomyoblasts or primary cardiomyocytes.

-

Cell culture medium and supplements.

-

This compound alkaloid stock solution.

-

LDH cytotoxicity assay kit.

-

Microplate reader.

Procedure:

-

Seed H9c2 cells in a 96-well plate and allow them to adhere and grow.

-

Treat the cells with various concentrations of the this compound alkaloid for a specified duration (e.g., 24 hours).[21][22]

-

After the incubation period, collect the cell culture supernatant.

-

Follow the instructions of the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant. This typically involves an enzymatic reaction that produces a colored product.

-

Measure the absorbance of the product using a microplate reader.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) to quantify the level of cytotoxicity.[22][23]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound neurotoxins.

Caption: Mechanism of this compound Neurotoxicity.

Caption: Workflow for In Vivo Analgesia Assessment.

Caption: Aconitine-Induced Cardiotoxicity Signaling.

Conclusion

This compound alkaloids are a fascinating and formidable class of neurotoxins with a well-defined primary mechanism of action centered on the modulation of voltage-gated sodium channels. Their ability to persistently activate these channels leads to a cascade of cellular events culminating in severe neurotoxicity and cardiotoxicity. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of these potent compounds. A deeper understanding of their pharmacology is essential for developing effective treatments for aconite poisoning and for harnessing their unique properties for potential therapeutic applications, albeit with extreme caution. The continued application of advanced electrophysiological, biochemical, and in vivo techniques will be paramount in further elucidating the complex biological effects of these remarkable natural products.

References

- 1. ugspace.ug.edu.gh [ugspace.ug.edu.gh]

- 2. Effects of aconitine on neurotransmitter release in the rat neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sketchviz.com [sketchviz.com]

- 5. maze.conductscience.com [maze.conductscience.com]

- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

- 10. Sweroside Alleviated Aconitine-Induced Cardiac Toxicity in H9c2 Cardiomyoblast Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. maze.conductscience.com [maze.conductscience.com]

- 12. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Chronic Constriction Injury of the Rat's Infraorbital Nerve IoN-CCI to Study Trigeminal Neuropathic Pain [jove.com]

- 14. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aconitine induces cardiotoxicity through regulation of calcium signaling pathway in zebrafish embryos and in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of aconitine mediated neuronal apoptosis induced by mitochondrial calcium overload caused by MCU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 18. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms of Neuropathic Pain and Pain-Relieving Effects of Exercise Therapy in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aconitum and Delphinium sp. alkaloids as antagonist modulators of voltage-gated Na+ channels | Scilit [scilit.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Sweroside Alleviated Aconitine-Induced Cardiac Toxicity in H9c2 Cardiomyoblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

The Aconitane Enigma: A Technical Guide to its Interaction with Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitane alkaloids, a class of norditerpenoid compounds primarily found in plants of the Aconitum genus, are notorious for their potent cardiotoxicity and neurotoxicity. The primary molecular target of these toxins is the voltage-gated sodium channel (VGSC), a critical component of excitable cell membranes. This technical guide provides an in-depth exploration of the mechanism of action of this compound alkaloids on sodium channels, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. A thorough understanding of this mechanism is crucial for the development of potential therapeutic interventions for aconitine poisoning and for harnessing the pharmacological potential of less toxic derivatives.

Core Mechanism of Action: Persistent Activation of Sodium Channels

This compound alkaloids, with aconitine being the most studied representative, exert their effects by binding to a specific site on the α-subunit of the voltage-gated sodium channel.[1][2] This binding site, known as neurotoxin binding site 2, is located within the channel pore.[1][2][3] Unlike channel blockers, this compound alkaloids are potent activators.[4][5] They preferentially bind to the open state of the channel, leading to a persistent influx of sodium ions (Na+) into the cell.[4][5] This sustained depolarization has profound effects on cellular excitability.

The primary consequences of this compound binding to sodium channels are:

-

Inhibition of Inactivation: Aconitine and related diester diterpenoid alkaloids (DDAs) suppress the inactivation of the sodium channel, leading to a prolonged open state.[1][3]

-

Shift in Voltage-Dependence of Activation: The threshold for channel activation is shifted to more hyperpolarized (negative) potentials, meaning the channels open at or near the resting membrane potential.[6][7][8] This persistent activation at rest is a key feature of their toxicity.[4]

-

Altered Ion Selectivity: In some cases, aconitine has been shown to alter the ion selectivity of the sodium channel, increasing its permeability to other cations like ammonium (NH4+), potassium (K+), and cesium (Cs+).[6][7]

This cascade of events leads to a massive influx of Na+, causing sustained membrane depolarization. This, in turn, can trigger downstream effects such as the opening of voltage-gated calcium channels and the reversal of the sodium-calcium exchanger (NCX), leading to intracellular calcium overload and subsequent cellular dysfunction and apoptosis.[9][10]

Signaling Pathway of Aconitine-Induced Cellular Toxicity

Caption: this compound alkaloids bind to and persistently activate sodium channels, leading to cellular toxicity.

Quantitative Data on this compound-Sodium Channel Interactions

The following tables summarize the quantitative data available on the interaction of various this compound alkaloids with different voltage-gated sodium channel subtypes.

Table 1: Binding Affinities of this compound Alkaloids to Sodium Channels

| Alkaloid | Channel Subtype/Preparation | Kd / Ki | Experimental Method | Reference |

| Aconitine | Rat Brain Synaptosomes | ~1.2 µM (Ki) | [3H]-batrachotoxinin-binding assay | [11] |

| Aconitine | Rat Nav1.2 | 1.2 µM (Kd) | Not Specified | [2] |

| Hypaconitine | Rat Brain Synaptosomes | ~1.2 µM (Ki) | [3H]-batrachotoxinin-binding assay | [11] |

| 3-acetylaconitine | Rat Brain Synaptosomes | ~1.2 µM (Ki) | [3H]-batrachotoxinin-binding assay | [11] |

| Lappaconitine | Rat Brain Synaptosomes | 11.5 µM (Ki) | [3H]-batrachotoxinin-binding assay | [11] |

Table 2: Electrophysiological Effects of this compound Alkaloids on Sodium Channels

| Alkaloid | Concentration | Channel Subtype/Preparation | Effect | Quantitative Measure | Reference |

| Aconitine | 0.25 - 0.3 mM | Frog Skeletal Muscle | Shift in activation threshold | -40 to -50 mV | [6][7] |

| Aconitine | 0.25 - 0.3 mM | Frog Skeletal Muscle | Shift in steady-state inactivation | -20 mV | [7] |

| Aconitine | Not Specified | Neuroblastoma Cells | Shift in activation threshold | -20 mV | [8] |

| Aconitine | 50 µM | Rat Brain Type IIA (CHO cells) | Shift in activation threshold | -40 mV | [12] |

| Aconitine | 30 - 100 µM | Human Nav1.5 | Partial Agonist | -140 mV holding potential | [2] |

| Aconitine | 10 µM | Rat Nav1.2 | Moderate Inhibition | 22-30% | [13] |

| Pyroaconitine | 10 µM | Rat Nav1.2 | Significant Inhibition | 42-57% | [13] |

| Ajacine | 10 µM | Rat Nav1.2 | Significant Inhibition | 42-57% | [13] |

| Septentriodine | 10 µM | Rat Nav1.2 | Significant Inhibition | 42-57% | [13] |

| Delectinine | 10 µM | Rat Nav1.2 | Significant Inhibition | 42-57% | [13] |

Experimental Protocols for Studying this compound-Sodium Channel Interactions

The primary experimental technique for elucidating the effects of this compound alkaloids on sodium channel function is patch-clamp electrophysiology , particularly in the whole-cell configuration .

Whole-Cell Patch-Clamp Protocol

This protocol allows for the measurement of ionic currents across the entire cell membrane, providing a comprehensive view of the activity of the entire population of sodium channels.

Objective: To record sodium currents from a cell expressing sodium channels before and after the application of an this compound alkaloid.

Materials:

-

Cell Preparation: Cultured cells (e.g., CHO, HEK-293) heterologously expressing a specific sodium channel subtype, or primary cells like neurons or cardiomyocytes.

-

External (Bath) Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution is bubbled with 95% O2/5% CO2 to maintain a pH of 7.4.[14]

-

Internal (Pipette) Solution: A common composition includes (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.3.[14]

-

Patch-Clamp Rig: Includes a microscope, micromanipulator, amplifier, digitizer, and a computer with data acquisition software.

-

Glass Micropipettes: Pulled to a resistance of 4-8 MΩ.[15]

-

This compound Alkaloid Stock Solution: Dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the external solution.

Procedure:

-

Cell Plating: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull glass micropipettes and fire-polish the tips. Fill the pipette with the internal solution.

-

Cell Approach: Mount the coverslip in the recording chamber and perfuse with the external solution. Under microscopic guidance, carefully approach a target cell with the micropipette.

-

Giga-seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recordings: Clamp the cell membrane at a holding potential where most sodium channels are in a closed state (e.g., -90 mV).

-

Data Acquisition: Apply a series of depolarizing voltage steps to elicit sodium currents. Record the resulting currents.

-

Drug Application: Perfuse the recording chamber with the external solution containing the this compound alkaloid.

-

Post-Drug Recording: Repeat the voltage-step protocol to record sodium currents in the presence of the alkaloid.

-

Data Analysis: Analyze the recorded currents to determine changes in peak current amplitude, voltage-dependence of activation and inactivation, and current kinetics.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for investigating this compound effects on sodium channels using whole-cell patch-clamp.

Structure-Activity Relationships of this compound Alkaloids

The diverse structures of this compound alkaloids lead to a spectrum of activities at the sodium channel, ranging from potent activation to blockade. The presence and nature of ester groups on the diterpene skeleton are critical determinants of their mechanism of action.[3]

-

Diester Diterpenoid Alkaloids (DDAs): Alkaloids with two ester groups, such as aconitine, are typically potent activators of sodium channels and are highly toxic.[3]

-

Monoester Alkaloids: These are generally less toxic and can act as sodium channel blockers, exhibiting antiarrhythmic and antinociceptive properties.[3] Lappaconitine is an example of an Aconitum alkaloid that acts as a sodium channel blocker.[16]

-

Alkaloids Lacking an Ester Side Chain: These compounds have markedly reduced toxicity and may have different affinities for various sodium channel subtypes.[3]

Logical Relationship: this compound Structure and Sodium Channel Activity

Caption: Structure-activity relationship of this compound alkaloids at the sodium channel.

Conclusion

The interaction of this compound alkaloids with voltage-gated sodium channels is a complex and multifaceted process. Their ability to lock the channel in an open state through binding to neurotoxin site 2 underlies their profound physiological effects. The detailed quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers in toxicology, pharmacology, and drug development. Future research focusing on the subtle structural differences between various this compound alkaloids and their differential effects on specific sodium channel isoforms will be pivotal in developing targeted therapeutics and mitigating the toxic effects of these potent natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aconitine Neurotoxicity According to Administration Methods [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diterpene alkaloids from the roots of Aconitum moldavicum and assessment of Nav 1.2 sodium channel activity of aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Patch Clamp Protocol [labome.com]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Clinical Effects from Ingestion of Lappaconitine, an Aconitum Alkaloid with Sodium Channel Blocking Effects - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Studies of Aconitum Plant Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, encompasses over 300 species of perennial herbs.[1] For centuries, these plants have been a cornerstone of traditional medicine in various cultures, including Chinese, Indian, and Japanese systems, for treating a range of ailments such as rheumatic fever, joint pain, and certain endocrine disorders.[2][3] However, Aconitum species are notoriously toxic due to the presence of highly potent alkaloids.[1] This dual nature of being both a valuable medicinal source and a potent poison necessitates a thorough understanding of its toxicological profile to ensure safe and effective therapeutic applications.[2]

This technical guide provides a comprehensive overview of the toxicological studies of Aconitum plant extracts. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals by summarizing quantitative toxicological data, detailing experimental protocols, and visualizing key toxicological pathways and workflows. The primary toxic constituents of Aconitum are C19-diterpenoid alkaloids, with diester-diterpene alkaloids (DDAs) such as aconitine, mesaconitine, and hypaconitine being the most toxic.[4][5] The cardiotoxicity and neurotoxicity of these compounds are potentially lethal, making a deep understanding of their mechanisms of action and detoxification crucial.[2]

Quantitative Toxicological Data

The toxicity of Aconitum extracts and their constituent alkaloids has been quantified through various in vivo and in vitro studies. This section summarizes the key data in tabular format for ease of comparison.

Lethal Dose (LD50) Values

The LD50, or the median lethal dose, is a measure of the lethal dose of a toxin that will kill 50% of a test population. The LD50 values for Aconitum alkaloids vary depending on the specific alkaloid, the animal model, and the route of administration.

| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Aconitine | Mouse | Oral | 1.0 | [6] |

| Aconitine | Mouse | Oral | 1.8 | [7][8] |

| Aconitine | Mouse | Intravenous | ~0.047 | [7] |

| Aconitine | Mouse | Intravenous | 0.100 | [6] |

| Aconitine | Mouse | Intraperitoneal | 0.270 | [6] |

| Aconitine | Mouse | Subcutaneous | 0.270 | [6] |

| Aconitine | Rat | Intravenous | 0.064 | [6] |

| Mesaconitine | Mouse | Oral | 1.9 | [8] |

| Hypaconitine | Mouse | Oral | 2.8 | [8] |

| Lappaconitine | Mouse | - | ~5.0 | [9] |

| Various Alkaloids | Mouse | - | >50 | [9] |

In Vitro Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In toxicology, it is often used to indicate the concentration of a substance that is required to inhibit the growth of 50% of a cell population in vitro.

| Extract/Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| Aconitum heterophyllum phytoniosomes | MCF-7 | MTT Assay | 43.81 | [10] |

| Aconitum heterophyllum phytoniosomes | MCF-7 | Trypan Blue Assay | 50.46 | [10] |

| Ethyl acetate root extract of Aconitum heterophyllum | MCF-7 | MTT Assay | 54.89 | [11] |

| Ethyl acetate root extract of Aconitum heterophyllum | MCF-7 | Trypan Blue Assay | 67.13 | [11] |

| Aconitum heterophyllum phytoniosomes (ethyl acetate) | MCF-7 | MTT Assay | 41.71 | [11] |

| Aconitum heterophyllum phytoniosomes (ethyl acetate) | MCF-7 | Trypan Blue Assay | 49.36 | [11] |

Effect of Processing on Alkaloid Content

Traditional processing methods, such as boiling, are employed to reduce the toxicity of Aconitum roots. This is achieved through the hydrolysis of highly toxic DDAs into less toxic monoester-diterpenoid alkaloids (MDAs).

| Boiling Time (minutes) | Aconitine (mg/g) | Mesaconitine (mg/g) | Hypaconitine (mg/g) | Total DDAs (mg/g) | Reference |

| 0 | 0.31 | 1.32 | 0.18 | 1.81 | [7] |

| 30 | Significantly Decreased | Significantly Decreased | Significantly Decreased | - | [7] |

| 60 | Almost Undetectable | - | - | - | [7] |

| 180 | 0.00 | 0.00 | - | 0.00 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the toxicological assessment of Aconitum plant extracts.

Detoxification of Aconitum Roots by Boiling

This protocol describes a common method for reducing the toxicity of Aconitum roots through boiling, which hydrolyzes the toxic diester-diterpenoid alkaloids.[7]

-

Preparation of Plant Material: Weigh 1 gram of raw, powdered Aconitum root sample.[7]

-

Boiling Procedure: Place the powdered sample in a flask and add 20 mL of distilled water.[7]

-

Bring the mixture to a boil and maintain it for the desired processing time (e.g., 30, 60, 90, 150, 180 minutes).[7]

-

Sample Collection: After the specified boiling time, cool the mixture to room temperature.[7]

-

Post-processing: The resulting decoction can be used for further experiments, or the alkaloid content can be analyzed to determine the extent of detoxification. For analysis, the supernatant can be brought back to the initial volume with distilled water and filtered before injection into an HPLC system.[7]

Extraction and HPLC Analysis of Aconitum Alkaloids

This protocol outlines a general procedure for the extraction and quantification of Aconitum alkaloids using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Accurately weigh 1.0 g of the powdered Aconitum sample into a suitable container.[7]

-

Extraction: Add a defined volume of an appropriate solvent (e.g., 80% ethanol) and perform extraction using a suitable method such as reflux extraction for a specified duration and number of cycles.[12]

-

Filtration and Concentration: Filter the extract and combine the filtrates. Evaporate the solvent under reduced pressure to obtain a concentrated extract.[12]

-

Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to isolate the alkaloids.[6][12]

-

HPLC Analysis:

-

Chromatographic System: Use a C18 column with a gradient elution system.[5]

-

Mobile Phase: A common mobile phase consists of acetonitrile and an ammonium bicarbonate buffer.[5]

-

Detection: Detect the alkaloids at a wavelength of 240 nm.[5]

-

Quantification: Quantify the alkaloids by comparing the peak areas with those of known standards.[5]

-

In Vivo Acute Toxicity Study in Mice

This protocol describes a typical acute toxicity study in mice to determine the LD50 of an Aconitum extract or isolated alkaloid.

-

Animal Model: Use healthy adult mice of a specific strain, housed under standard laboratory conditions.

-

Dose Preparation: Prepare a series of graded doses of the test substance.

-

Administration: Administer the test substance to different groups of mice via a specific route (e.g., oral gavage, intravenous injection).[6][7]

-

Observation: Observe the animals for signs of toxicity and mortality over a specified period (e.g., 24 hours or longer).

-

Data Analysis: Calculate the LD50 value using appropriate statistical methods.

In Vitro Cytotoxicity Assay (MTT/WST)

This protocol details a colorimetric assay to assess the cytotoxicity of Aconitum extracts or compounds on cultured cells.

-

Cell Seeding: Seed cells (e.g., MCF-7 human breast cancer cells) in a 96-well microplate at a desired density and incubate for 24 hours to allow for attachment.[7][10]

-

Treatment: Prepare serial dilutions of the Aconitum alkaloid extract or pure compound in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test substance. Include a vehicle control and a blank.[7]

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.[10]

-

Addition of Reagent: Add the MTT or WST reagent to each well and incubate for a further period to allow for the formation of formazan crystals by viable cells.

-

Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.[7] The absorbance is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The toxicity of Aconitum alkaloids is mediated by their interaction with specific molecular targets, leading to the activation of downstream signaling pathways that result in cellular dysfunction and death.

Mechanism of Aconitine-Induced Cardiotoxicity and Neurotoxicity

The primary mechanism of toxicity for diester-diterpene alkaloids like aconitine is their interaction with voltage-gated sodium channels.[4][13][14] Aconitine binds to site 2 of the alpha-subunit of these channels, inhibiting their inactivation.[4] This leads to a persistent influx of sodium ions, causing prolonged depolarization of excitable membranes in tissues such as the myocardium and neurons.[7][15] This sustained depolarization disrupts normal cellular function, leading to cardiotoxic effects like arrhythmias and neurotoxic symptoms such as paresthesia and paralysis.[7]